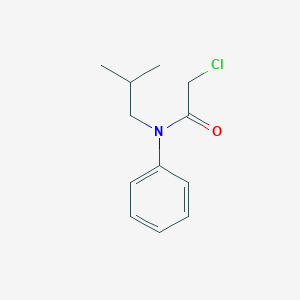
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide, also known as propachlor, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low cost. Propachlor is a member of the acetanilide herbicide family and works by inhibiting the growth of weeds through interference with protein synthesis.
Mechanism of Action
Propachlor works by inhibiting the growth of weeds through interference with protein synthesis. Specifically, it inhibits the synthesis of fatty acid and amino acid in plants, which leads to the death of the plant. The herbicide is absorbed by the roots and leaves of the plant and is translocated to the growing points of the plant, where it interferes with protein synthesis.
Biochemical and Physiological Effects
Propachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acid and amino acid, which leads to the death of the plant. It also interferes with the photosynthesis process in plants, which can lead to a reduction in plant growth and yield. In addition, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
Advantages and Limitations for Lab Experiments
Propachlor has several advantages for lab experiments. It is a widely used herbicide and has a well-established synthesis method, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it a cost-effective choice for researchers. However, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has several limitations for lab experiments. It has been shown to have toxic effects on aquatic organisms, which can limit its use in aquatic research. In addition, it has limited selectivity and can potentially harm non-target organisms, which can limit its use in ecological research.
Future Directions
There are several future directions for research on 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. One area of research is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the investigation of the long-term effects of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide exposure on human health and the environment. Additionally, research on the use of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in combination with other herbicides or agricultural practices may lead to more effective and sustainable weed control methods.
Synthesis Methods
The synthesis of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide involves the reaction of 2-chloroacetamide with 2-methyl-1-propylamine and phenylacetyl chloride. The reaction takes place in the presence of a catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified through recrystallization to obtain the final product, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. The synthesis method of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been well established and is widely used in the production of the herbicide.
Scientific Research Applications
Propachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Several studies have investigated the effectiveness of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in controlling weeds and its impact on crop yield. One study found that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide was effective in controlling annual grasses and broadleaf weeds in corn, soybean, and cotton fields. Another study showed that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide had a positive impact on crop yield in soybean fields.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(2)9-14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMJQNSOJUIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

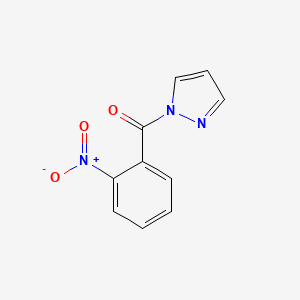

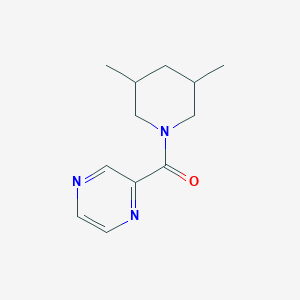


![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
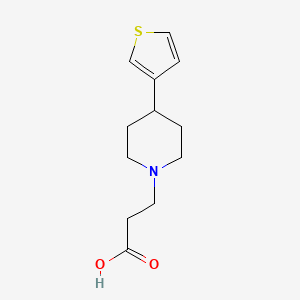
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
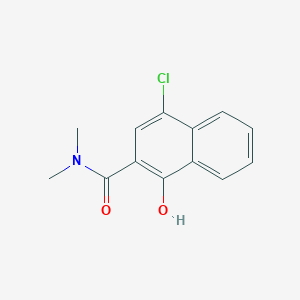
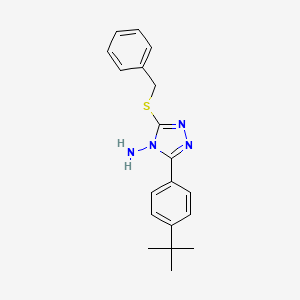
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)
